(2-Bromoethoxy)trimethylsilane
Description
Significance and Research Landscape
(2-Bromoethoxy)trimethylsilane serves as a crucial building block in organic synthesis. The presence of a bromine atom facilitates nucleophilic substitution reactions, while the trimethylsilyl (B98337) group acts as a protecting group for the alcohol, a feature that is invaluable in the synthesis of complex molecules. smolecule.com This dual functionality allows for a wide range of chemical manipulations, making it a valuable tool for synthetic chemists.
The synergy between the bromine and silicon components provides a unique reactivity profile. The bromine atom functions as an effective leaving group in nucleophilic substitution reactions, while the silicon atom can stabilize intermediates through hyperconjugation. smolecule.com This interplay is a key area of investigation, as it allows for regioselective and stereoselective transformations.
Current research continues to explore the utility of this compound in various synthetic applications. These include its use in the construction of bioactive molecules, such as ligands for opioid receptors and derivatives of the anticancer drug Taxol. smolecule.com Furthermore, its role in the formation of silicon-based polymers and materials is an active area of study. smolecule.com
Scope and Objectives of Academic Inquiry
Academic inquiry into this compound is primarily centered on its reactivity and applications in synthetic methodologies. Researchers are focused on understanding its behavior in different reaction conditions and with a variety of nucleophiles and electrophiles. smolecule.com The stability of the trimethylsilyl ether under various conditions is a subject of intense study, as it dictates the compound's compatibility with other functional groups in a molecule.
A significant objective of ongoing research is the development of new synthetic methods that leverage the unique properties of this compound. This includes its participation in catalytic cross-coupling reactions, such as the Hiyama-Denmark coupling, to form carbon-carbon bonds. smolecule.com Additionally, its use as a precursor for other valuable synthetic intermediates is being actively explored.
The table below provides a summary of the key properties of this compound.
| Property | Value |
| Molecular Formula | C5H13BrOSi |
| Molecular Weight | 197.15 g/mol nih.gov |
| CAS Number | 34714-03-9 chemicalbook.com |
| Boiling Point | 34-36 °C at 12 Torr chemicalbook.com |
| Density | 1.185 g/cm³ (predicted) chemicalbook.com |
The following table details some of the research findings related to the reactivity of this compound.
| Reaction Type | Reagents | Application |
| Nucleophilic Substitution | Sodium azide, Potassium cyanide | Formation of ethers and other functional groups. smolecule.com |
| Oxidation | N-bromosuccinimide, Hydrogen peroxide | Introduction of alcohol or ketone functionalities. smolecule.com |
| Reduction | Lithium aluminum hydride, Sodium borohydride | Removal of the bromine atom. smolecule.com |
| Reductive Cross-Coupling | Aryl iodides, Pd/Sn catalyst | Synthesis of functionalized sulfones. researchgate.net |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H13BrOSi |
|---|---|
Molecular Weight |
197.15 g/mol |
IUPAC Name |
2-bromoethoxy(trimethyl)silane |
InChI |
InChI=1S/C5H13BrOSi/c1-8(2,3)7-5-4-6/h4-5H2,1-3H3 |
InChI Key |
QKSJDOOUAJHQRY-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OCCBr |
Canonical SMILES |
C[Si](C)(C)OCCBr |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromoethoxy Trimethylsilane
Established Synthetic Pathways
Established methods for the synthesis of (2-Bromoethoxy)trimethylsilane typically rely on the reaction of 2-bromoethanol (B42945) with a suitable trimethylsilylating agent. These approaches are well-documented and widely used due to their reliability and effectiveness.
Alkylation-Based Approaches
The most common and direct method for the synthesis of this compound is the reaction of 2-bromoethanol with a trimethylsilyl (B98337) halide, most notably chlorotrimethylsilane (B32843) (TMSCl). This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct, driving the reaction to completion. Common bases used for this purpose include tertiary amines such as triethylamine (B128534) or pyridine. The choice of solvent is also a critical factor, with aprotic solvents like dichloromethane (B109758) or diethyl ether being frequently employed.
Another widely used silylating agent is hexamethyldisilazane (B44280) (HMDS). The reaction of 2-bromoethanol with HMDS offers the advantage that the only byproduct is ammonia, which is a volatile gas that can be easily removed from the reaction mixture. This method can be performed neat or in the presence of a solvent and can be accelerated by the addition of a catalytic amount of an acid or a silyl (B83357) halide like chlorotrimethylsilane.
Below is a table summarizing typical reaction conditions for these alkylation-based approaches.
| Silylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Chlorotrimethylsilane | Triethylamine | Dichloromethane | Room Temperature | Several hours | High |
| Hexamethyldisilazane | (Catalytic) TMSCl | Neat or Inert Solvent | 40-50 | Varies | High |
Precursor Design and Transformation Strategies
The synthesis of this compound is fundamentally a transformation of the precursor molecule, 2-bromoethanol. The design of this synthesis is straightforward, focusing on the selective silylation of the primary alcohol in the presence of the bromo functionality. The reactivity difference between the hydroxyl group and the carbon-bromine bond allows for this selective transformation under standard silylation conditions.
The precursor, 2-bromoethanol, is a commercially available and relatively inexpensive starting material. The key transformation strategy involves the nucleophilic attack of the oxygen atom of the alcohol on the silicon atom of the silylating agent. The efficiency of this transformation is dependent on several factors, including the reactivity of the silylating agent, the strength of the base used (if any), the reaction temperature, and the solvent. For instance, more reactive silylating agents like trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) can be used for the silylation of less reactive or sterically hindered alcohols, although for a primary alcohol like 2-bromoethanol, TMSCl or HMDS are generally sufficient.
Novel and Emerging Synthetic Routes
In recent years, there has been a growing interest in developing more sustainable and efficient synthetic methods. This has led to the exploration of novel routes for the synthesis of silyl ethers, including this compound, that adhere to the principles of green chemistry and utilize catalytic systems.
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound focuses on improving the atom economy, reducing waste, and using less hazardous reagents and solvents.
One approach that aligns with these principles is the use of catalytic systems that avoid the formation of stoichiometric amounts of salt byproducts. For example, dehydrogenative silylation of alcohols using hydrosilanes as the silylating agent generates only hydrogen gas as a byproduct, representing a highly atom-economical route. While specific examples for this compound are not extensively documented in mainstream literature, this methodology is a promising green alternative to traditional methods.
The use of more environmentally benign solvents or even solvent-free conditions is another key aspect of green synthesis. The reaction of 2-bromoethanol with HMDS, for instance, can often be carried out without a solvent, reducing the environmental impact associated with solvent use and disposal.
Catalytic Approaches to Formation
Catalytic methods for the formation of silyl ethers are being increasingly investigated to enhance reaction efficiency and selectivity under milder conditions. Various catalysts, including metal complexes and organocatalysts, have been shown to be effective in promoting the silylation of alcohols.
For the synthesis of this compound, catalytic approaches could involve the use of a catalyst to activate the silylating agent or the alcohol. For instance, certain metal salts or complexes can catalyze the reaction between an alcohol and a silylating agent like HMDS, allowing the reaction to proceed at lower temperatures and with shorter reaction times. While specific catalytic systems tailored for the synthesis of (2--Bromoethoxy)trimethylsilane are not widely reported, the general advancements in catalytic silylation of alcohols are applicable.
The development of such catalytic routes offers the potential for more sustainable and cost-effective production of this compound by reducing energy consumption and improving reaction efficiency.
Below is a table outlining some emerging catalytic approaches for silyl ether synthesis.
| Silylating Agent | Catalyst | Reaction Type | Potential Advantages |
| Hydrosilanes | Metal Complexes (e.g., Ru, Rh) | Dehydrogenative Silylation | High atom economy (H₂ byproduct) |
| Hexamethyldisilazane | Lewis Acids (e.g., LaCl₃) | Catalytic Silylation | Milder reaction conditions |
Reactivity and Mechanistic Investigations of 2 Bromoethoxy Trimethylsilane
Electrophilic and Nucleophilic Properties
The chemical character of (2-Bromoethoxy)trimethylsilane is defined by its ability to act as both an electrophile and, through activation, a precursor to nucleophilic species. The electron-withdrawing nature of the bromine atom renders the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. Conversely, the trimethylsilyl (B98337) group can influence the reactivity of the molecule in various ways, including through its potential for activation.
Nucleophilic Displacement Reactions
The primary mode of reactivity for this compound involves nucleophilic substitution at the carbon atom bonded to the bromine. This reaction follows the general principles of SN1 and SN2 mechanisms, with the specific pathway being dependent on the nature of the nucleophile, the solvent, and the reaction conditions.
Common nucleophiles that react with this compound include amines, alkoxides, and thiolates, leading to the formation of a diverse range of functionalized products. For instance, the reaction with primary amines yields N-substituted 2-(trimethylsiloxy)ethylamines. Similarly, treatment with sodium methoxide (B1231860) results in the formation of 1-methoxy-2-(trimethylsiloxy)ethane. Thiolates, such as sodium thiophenolate, can also displace the bromide to form the corresponding thioether.
The general scheme for these nucleophilic displacement reactions can be represented as follows:
TMS-O-CH₂CH₂-Br + Nu⁻ → TMS-O-CH₂CH₂-Nu + Br⁻
Where Nu⁻ represents a generic nucleophile.
The table below summarizes typical nucleophilic substitution reactions of this compound.
| Nucleophile | Reagent Example | Product |
| Amine | R-NH₂ | 2-(Alkylamino)ethoxy(trimethyl)silane |
| Alkoxide | NaOCH₃ | (2-Methoxyethoxy)trimethylsilane |
| Thiolate | NaSPh | Trimethyl(2-(phenylthio)ethoxy)silane |
Electrophilic Activation of Silicon-Containing Moieties
While the primary electrophilic center in this compound is the carbon atom bearing the bromine, the silicon atom can also exhibit electrophilic character, particularly upon activation. Lewis acids can coordinate to the oxygen atom of the silyl (B83357) ether, enhancing the electrophilicity of the silicon atom and making it susceptible to nucleophilic attack. This activation can facilitate reactions that might not occur under neutral conditions.
For example, in the presence of a Lewis acid, the trimethylsilyl group can be transferred to other nucleophiles. Although direct examples with this compound are not extensively documented in readily available literature, analogous reactions with other silyl ethers are well-established. For instance, the reaction of silyl ethers with acyl chlorides in the presence of a Lewis acid catalyst can lead to the formation of silyl esters.
Furthermore, the activation of the silicon-oxygen bond can be a key step in reactions where the trimethylsiloxy group acts as a precursor to a hydroxyl group upon deprotection. This is a common strategy in multi-step organic synthesis where the silyl ether serves as a protecting group for an alcohol.
Role of the Trimethylsilyl Group in Reaction Pathways
The trimethylsilyl (TMS) group in this compound is not merely a passive spectator. It plays a significant role in modulating the reactivity of the molecule and influencing the course of chemical reactions through both electronic and steric effects.
Silyl Effect on Reaction Kinetics and Selectivity
The presence of the trimethylsilyl group can influence the kinetics of nucleophilic substitution reactions at the C-Br bond. The silicon atom is known to stabilize a positive charge at the β-carbon through a phenomenon known as the β-silicon effect or β-stabilization. This effect arises from the hyperconjugation between the C-Si σ-bond and the empty p-orbital of the carbocation.
In reactions that proceed through a carbocation-like transition state (i.e., having some SN1 character), the β-silicon effect can lead to a significant rate enhancement. The electron-donating nature of the C-Si bond helps to delocalize the developing positive charge, thereby lowering the activation energy of the reaction.
The steric bulk of the trimethylsilyl group can also influence reaction selectivity. In cases where multiple reaction pathways are possible, the sterically demanding TMS group may direct the incoming nucleophile to the less hindered face of the molecule, leading to a specific stereochemical outcome.
Directed Reactivity via Silicon
The silicon atom in the trimethylsilyl group can direct the reactivity of the molecule in a more direct manner through neighboring group participation, also known as anchimeric assistance. The oxygen atom of the trimethylsiloxy group can act as an internal nucleophile, attacking the electrophilic carbon atom and displacing the bromide ion. This results in the formation of a cyclic oxonium ion intermediate.
This intramolecular participation can have two major consequences:
The general mechanism for anchimeric assistance by the trimethylsiloxy group is depicted below:
TMS-O-CH₂CH₂-Br → [Cyclic Oxonium Intermediate] + Br⁻
[Cyclic Oxonium Intermediate] + Nu⁻ → TMS-O-CH₂CH₂-Nu
Reaction Mechanisms and Computational Chemistry
The detailed mechanisms of reactions involving this compound can be elucidated through a combination of experimental studies and computational chemistry. Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating reaction pathways, transition state structures, and the energetic profiles of reactions.
For nucleophilic substitution reactions of this compound, computational studies can help to:
Determine the preferred reaction mechanism (SN1 vs. SN2): By calculating the activation energies for both pathways, the more favorable mechanism under specific conditions can be predicted.
Analyze the transition state geometry: This can provide insights into the degree of bond formation and bond breaking at the transition state and the role of the trimethylsilyl group in stabilizing the transition state.
Quantify the β-silicon effect: Computational models can be used to calculate the energetic stabilization provided by the silicon atom to a developing positive charge at the β-carbon.
Investigate the role of anchimeric assistance: The energetics of the intramolecular cyclization pathway can be compared to the direct intermolecular substitution to determine the likelihood and impact of neighboring group participation.
While specific computational studies on this compound are not extensively reported in the general literature, theoretical investigations on analogous systems provide a framework for understanding its reactivity. For example, DFT studies on the solvolysis of β-silyl substituted alkyl halides have provided quantitative evidence for the significant rate accelerations due to the β-silicon effect. These studies often reveal a lower activation barrier for the ionization step when a silicon group is present at the β-position compared to a non-silylated analogue.
The following table summarizes the types of information that can be obtained from computational studies of reactions involving this compound.
| Computational Method | Information Obtained |
| Density Functional Theory (DFT) | Reaction energies, activation barriers, transition state geometries, charge distributions |
| Ab initio methods | High-accuracy electronic structure calculations for benchmarking DFT results |
| Molecular Dynamics (MD) | Simulation of reaction dynamics and solvent effects |
Elucidation of Elementary Steps
A reaction mechanism consists of a series of elementary steps that describe the precise molecular events leading from reactants to products. libretexts.orglibretexts.orgpathwaystochemistry.com For this compound, reactions involving nucleophilic substitution at the carbon bearing the bromine are best explained not by a simple, direct Sɴ2 displacement, but by a more complex mechanism involving neighboring group participation (NGP), also known as anchimeric assistance. wikipedia.orglibretexts.org This pathway involves multiple, distinct elementary steps. opentextbc.ca
The NGP mechanism is characterized by the internal participation of a group within the reacting molecule, which acts as a nucleophile. stackexchange.com In the case of this compound, the lone pair of electrons on the ethereal oxygen atom, which is in the β-position relative to the bromine leaving group, plays this role. libretexts.orgdalalinstitute.com The process can be broken down into two primary elementary steps:
Intramolecular Cyclization (Sɴ2): The first elementary step is an intramolecular Sɴ2 attack. The ethereal oxygen atom attacks the carbon atom bonded to the bromine, displacing the bromide ion. This step results in the formation of a strained, three-membered cyclic intermediate, a trimethylsilyloxonium ion. stackexchange.comdalalinstitute.com This intramolecular process is often kinetically favored over an intermolecular reaction because the reacting centers are "tethered" together, increasing the probability of a productive collision. stackexchange.com
Nucleophilic Ring-Opening (Sɴ2): The second elementary step involves the attack of an external nucleophile on one of the carbon atoms of the highly reactive cyclic oxonium ion intermediate. This attack proceeds via another Sɴ2 mechanism, leading to the opening of the three-membered ring and the formation of the final product.
This two-step sequence (intramolecular substitution followed by intermolecular substitution) is a hallmark of reactions where neighboring group participation is active. dalalinstitute.com
Density Functional Theory (DFT) Studies of Reaction Intermediates and Transition States
While specific DFT studies exclusively focused on this compound are not prominent in the literature, computational methods like Density Functional Theory (DFT) are powerful tools for investigating the proposed NGP mechanism. nih.gov DFT allows for the calculation of the geometric structures and relative energies of reactants, intermediates, transition states, and products along a reaction pathway. researchgate.net
For the NGP mechanism of this compound, DFT studies would focus on several key areas:
Validation of the Intermediate: Calculations would confirm the existence of the proposed three-membered trimethylsilyloxonium ion as a stable intermediate (a local minimum on the potential energy surface).
Transition State Analysis: DFT would be used to locate and characterize the transition states for both the initial intramolecular cyclization (TS1) and the subsequent intermolecular ring-opening (TS2). The energy difference between the reactants and these transition states defines the activation energy for each elementary step.
The table below illustrates a hypothetical energy profile that could be obtained from such a DFT study, demonstrating the relative stability of the species involved in the NGP mechanism.
| Species | Description | Hypothetical Relative Free Energy (ΔG, kcal/mol) |
|---|---|---|
| Reactants | This compound + Nucleophile | 0.0 |
| TS1 | Transition State for Intramolecular Cyclization | +20.5 |
| Intermediate | Cyclic Trimethylsilyloxonium Ion + Br⁻ | +5.2 |
| TS2 | Transition State for Nucleophilic Ring-Opening | +15.8 |
| Products | Final Substituted Product + Br⁻ | -10.0 |
Stereochemical Implications of Mechanistic Pathways
Step 1 (Intramolecular Attack): The first Sɴ2 step, where the internal oxygen attacks the carbon-bromine bond, proceeds with a standard inversion of configuration.
Step 2 (Intermolecular Attack): The second Sɴ2 step, where the external nucleophile attacks the cyclic intermediate, also proceeds with an inversion of configuration.
The stereochemical implications of different potential pathways are summarized in the table below.
| Mechanistic Pathway | Number of Sɴ2 Steps | Stereochemical Outcome |
|---|---|---|
| Neighboring Group Participation (NGP) | Two (Intramolecular, then Intermolecular) | Retention of Configuration |
| Direct Sɴ2 Displacement | One (Intermolecular) | Inversion of Configuration |
| Sɴ1 Mechanism | N/A (Carbocation Intermediate) | Racemization |
Applications of 2 Bromoethoxy Trimethylsilane in Advanced Organic Synthesis
Building Block in Complex Molecular Architectures
The dual reactivity of (2-Bromoethoxy)trimethylsilane makes it an important tool for synthetic chemists to introduce the 2-(trimethylsilyloxy)ethyl moiety into various organic frameworks. This capability is particularly useful in the stepwise construction of complex molecules.
Synthesis of Organosilicon Compounds
This compound serves as a versatile precursor for the synthesis of more complex organosilicon compounds. The trimethylsilyl (B98337) group can be readily cleaved under specific conditions to reveal a hydroxyl group, which can then be further functionalized. This strategy allows for the introduction of a protected hydroxyl group into a molecule.
One common application involves the reaction of this compound with nucleophiles to generate new functionalized silanes. For instance, it can react with amines, thiols, or alkoxides, where the bromine atom is displaced, leading to the formation of a new carbon-heteroatom bond while retaining the trimethylsilylethoxy portion of the molecule. These resulting compounds can then be used in subsequent synthetic steps.
| Reactant | Product | Reaction Type |
| Amine (R-NH2) | R-NH-CH2CH2-O-Si(CH3)3 | Nucleophilic Substitution |
| Thiol (R-SH) | R-S-CH2CH2-O-Si(CH3)3 | Nucleophilic Substitution |
| Alkoxide (R-O-) | R-O-CH2CH2-O-Si(CH3)3 | Williamson Ether Synthesis |
Formation of Carbon-Carbon and Carbon-Heteroatom Bonds
The presence of the bromo group in this compound allows for its participation in reactions that form new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in organic synthesis.
Carbon-Carbon Bond Formation: A primary method for forming carbon-carbon bonds using this compound involves its reaction with organometallic reagents, such as Grignard reagents (R-MgBr) bohrium.comresearchgate.netresearchgate.net. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon attached to the bromine atom, resulting in the formation of a new carbon-carbon bond and displacement of the bromide ion. This reaction provides a straightforward route to extend carbon chains and introduce the protected hydroxyethyl group into a target molecule.
| Grignard Reagent (R-MgBr) | Product |
| Methylmagnesium bromide (CH3MgBr) | CH3-CH2CH2-O-Si(CH3)3 |
| Phenylmagnesium bromide (C6H5MgBr) | C6H5-CH2CH2-O-Si(CH3)3 |
Carbon-Heteroatom Bond Formation: this compound is also extensively used in the formation of carbon-heteroatom bonds, particularly carbon-oxygen and carbon-nitrogen bonds. The Williamson ether synthesis is a classic example where an alkoxide or phenoxide nucleophile displaces the bromide to form an ether linkage nih.govnih.govnih.govresearchgate.net. This reaction is valuable for constructing complex ethers with a protected hydroxyl functionality. Similarly, amines can act as nucleophiles to displace the bromide, leading to the formation of N-alkylated products.
| Nucleophile | Product | Bond Formed |
| Sodium ethoxide (NaOEt) | EtO-CH2CH2-O-Si(CH3)3 | C-O |
| Aniline (C6H5NH2) | C6H5NH-CH2CH2-O-Si(CH3)3 | C-N |
Alkylation Reactions in Heterocyclic Chemistry
In heterocyclic chemistry, the introduction of alkyl chains onto nitrogen or other heteroatoms is a common strategy to modify the properties of the molecule. This compound can be employed as an alkylating agent for various nitrogen-containing heterocycles, such as imidazoles and triazoles nih.gov. In these reactions, the lone pair of electrons on the nitrogen atom attacks the carbon bearing the bromine atom, leading to the formation of an N-alkylated heterocycle with a pendant trimethylsilylethoxy group nih.gov. This functional group can then be deprotected to reveal a primary alcohol, providing a handle for further synthetic modifications.
Precursor in Polymer Chemistry and Materials Science
The unique properties of silicon-containing polymers, such as high thermal stability, low glass transition temperature, and gas permeability, make them desirable for a wide range of applications. This compound serves as a valuable precursor in the synthesis and modification of these materials.
Fabrication of Silicon-Containing Polymers
This compound can be utilized in the synthesis of polysiloxanes, a major class of silicon-containing polymers. While not a direct monomer for polymerization in the traditional sense, it can act as an initiator or a functionalizing agent in ring-opening polymerization (ROP) of cyclic siloxane monomers like octamethylcyclotetrasiloxane (D4) nih.govnih.govresearchgate.net. For instance, in cationic ROP, the bromine can be abstracted to generate a carbocation that initiates the polymerization of the cyclic siloxane, incorporating the ethoxy-trimethylsilane moiety at the polymer chain end researchgate.netresearchgate.netpageplace.de. This allows for the synthesis of polysiloxane chains with a defined end-group that can be further modified.
| Polymerization Method | Role of this compound | Resulting Polymer Feature |
| Cationic Ring-Opening Polymerization | Initiator | End-functionalized polysiloxane |
Functionalization of Polymer Backbones
Post-polymerization modification is a powerful technique to introduce new functionalities onto existing polymer chains, thereby altering their properties for specific applications. This compound can be used as a grafting agent to introduce the trimethylsilylethoxy group onto polymer backbones containing nucleophilic sites. For example, polymers with pendant hydroxyl or amine groups can be reacted with this compound to attach the silylated side chains. This surface modification can significantly alter the surface properties of the polymer, such as hydrophobicity and reactivity bohrium.comnih.gov.
Furthermore, the bromo group can be used to attach the molecule to polymer surfaces via nucleophilic substitution reactions, providing a method for surface modification of various materials. This can be particularly useful in applications where controlling surface energy and adhesion is critical.
Development of Specialized Membranes
The quest for highly selective and permeable membranes for various separation processes has led to innovative approaches in polymer modification. While direct research explicitly detailing the use of this compound in membrane fabrication is not extensively documented, its chemical properties suggest a significant potential for the functionalization of membrane materials. The introduction of the trimethylsiloxy group can be leveraged to enhance the performance of membranes, particularly in gas separation applications.
Polymers containing trimethylsilyl groups, such as poly(vinyl trimethylsilane) (PVTMS), are known for their excellent gas transport properties, exhibiting high permeability for gases like oxygen and nitrogen. The modification of existing polymer backbones with this compound could introduce these favorable characteristics. For instance, the bromo group can be used to graft the "2-(trimethylsiloxy)ethoxy" moiety onto polymer chains through various chemical reactions, thereby altering the membrane's surface chemistry and free volume.
One potential application lies in the development of CO2-selective membranes. Research has shown that functionalizing polymers with specific groups can enhance their affinity for carbon dioxide. The introduction of ether linkages and silicon-containing groups, both present in this compound, could contribute to improved CO2 solubility and, consequently, higher selectivity in CO2/N2 separation. The general principle involves the chemical modification of a base polymer to introduce functionalities that interact favorably with CO2, and this compound represents a promising candidate for such modifications.
Table 1: Potential Polymer Backbones for Functionalization with this compound
| Polymer Backbone | Potential Reaction for Grafting | Desired Membrane Application |
| Poly(phenylene oxide) | Williamson ether synthesis with phenoxide groups | Gas separation (e.g., CO2/CH4) |
| Poly(vinyl alcohol) | Etherification of hydroxyl groups | Pervaporation, Gas separation |
| Polysulfone | Nucleophilic substitution on chloromethylated polysulfone | Gas separation, Water treatment |
Strategic Reagent in Targeted Chemical Synthesis
The dual functionality of this compound makes it a valuable building block in the multi-step synthesis of complex organic molecules, including intermediates for the pharmaceutical and agrochemical industries, as well as for the production of specialty chemicals.
Pharmaceutical and Agrochemical Intermediates
In the synthesis of active pharmaceutical ingredients (APIs), the precise introduction of specific functional groups is paramount. While direct use of this compound in blockbuster drugs is not widely reported, structurally similar compounds play crucial roles. For example, in the synthesis of the alpha-1 blocker Tamsulosin, an intermediate, 1-(2-bromoethoxy)-2-ethoxybenzene, is utilized. This highlights the importance of the bromoethoxy moiety in pharmaceutical synthesis. This compound can serve a similar purpose, with the added advantage of the protected hydroxyl group, which can be deprotected in a later synthetic step to reveal a reactive hydroxyl group for further functionalization.
The trimethylsilyl group acts as a protecting group for the hydroxyl function, preventing it from undergoing unwanted reactions while the bromo group is being utilized for carbon-carbon or carbon-heteroatom bond formation. This strategy is essential in the synthesis of complex molecules with multiple reactive sites.
Table 2: Potential Reactions of this compound in Pharmaceutical/Agrochemical Synthesis
| Reaction Type | Reactant | Product Functionality | Potential Application |
| Williamson Ether Synthesis | Phenols, Alcohols | Aryl/Alkyl 2-(trimethylsiloxy)ethyl ether | Building blocks for APIs and agrochemicals |
| Nucleophilic Substitution | Amines, Thiols | N/S-substituted 2-(trimethylsiloxy)ethyl derivatives | Introduction of side chains in bioactive molecules |
| Grignard Reagent Formation | Magnesium | 2-(Trimethylsiloxy)ethyl magnesium bromide | C-C bond formation with electrophiles |
The reaction of this compound with phenols is a key step in the synthesis of various aryl ethers, which are common structural motifs in many agrochemicals, including herbicides, insecticides, and fungicides. The ability to introduce a protected hydroxyl group allows for subsequent modifications, leading to a diverse range of potential active ingredients.
Specialty Chemical Production
The synthesis of specialty chemicals often requires reagents that can introduce specific functionalities to tailor the properties of the final product. This compound finds application in the synthesis of functionalized polymers and other high-value organic compounds.
One area of interest is the synthesis of crown ethers, which are valuable for their ability to selectively bind metal cations. The "ethoxy" unit of this compound can be incorporated into the macrocyclic structure of a crown ether. The trimethylsilyl group can be removed post-synthesis to yield a crown ether with a reactive hydroxyl group, which can then be further functionalized to create, for example, ion-selective sensors or catalysts.
Furthermore, in polymer chemistry, this compound can be used as a functional initiator or terminating agent in controlled polymerization techniques. For instance, the bromo group can initiate atom transfer radical polymerization (ATRP), leading to polymers with a trimethylsiloxy end-group. This end-group can then be deprotected to a hydroxyl group, allowing for the synthesis of block copolymers or for the attachment of the polymer to surfaces.
Table 3: Applications in Specialty Chemical Synthesis
| Application Area | Role of this compound | Resulting Product/Material |
| Crown Ether Synthesis | Building block for macrocycle formation | Functionalized crown ethers |
| Polymer Chemistry | Functional initiator/terminating agent | End-functionalized polymers, Block copolymers |
| Surface Modification | Grafting agent for surfaces with reactive groups | Modified surfaces with tailored properties |
Spectroscopic and Analytical Characterization in Research of 2 Bromoethoxy Trimethylsilane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of (2-Bromoethoxy)trimethylsilane. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of individual atoms within the molecule.
Proton NMR (¹H NMR) for Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical information about the hydrogen atoms in this compound. The spectrum displays distinct signals corresponding to the different proton environments within the molecule.
The trimethylsilyl (B98337) (TMS) group gives rise to a characteristic sharp singlet peak due to the nine equivalent protons on the three methyl groups. This signal is typically found in the upfield region of the spectrum. The ethoxy portion of the molecule, -OCH₂CH₂Br, presents a more complex pattern. The two methylene (B1212753) groups (-OCH₂- and -CH₂Br) are chemically non-equivalent and therefore resonate at different chemical shifts. Their signals appear as triplets due to spin-spin coupling with the adjacent methylene protons. The protons of the -OCH₂- group are deshielded by the adjacent oxygen atom and thus appear at a lower field (higher ppm value) compared to the protons of the -CH₂Br group, which are in turn deshielded by the bromine atom.
A representative ¹H NMR data interpretation for this compound is detailed in the table below.
| Protons | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) |
| (CH₃)₃Si- | ~0.1 | Singlet | 9H | - |
| -OCH₂- | ~3.8 | Triplet | 2H | ~6 Hz |
| -CH₂Br | ~3.4 | Triplet | 2H | ~6 Hz |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used.
Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is employed to determine the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum.
The spectrum of this compound is expected to show three distinct peaks. The carbon atoms of the trimethylsilyl group are equivalent and appear as a single peak at a high-field (low ppm) value. The two methylene carbons of the ethoxy group are in different chemical environments and therefore resonate at different chemical shifts. The carbon atom bonded to the oxygen (-OCH₂-) is observed at a lower field than the carbon atom bonded to the bromine (-CH₂Br), due to the differing electronegativity of oxygen and bromine.
The table below summarizes the expected ¹³C NMR chemical shifts for this compound.
| Carbon Atom | Chemical Shift (ppm) |
| (CH₃)₃Si- | ~ -1 |
| -OCH₂- | ~60 |
| -CH₂Br | ~30 |
Note: These are approximate values and can be influenced by the experimental conditions.
Silicon-29 NMR (²⁹Si NMR) for Silane (B1218182) Environment Assessment
Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) spectroscopy is a specialized technique that provides direct information about the silicon atom in silane compounds. While ²⁹Si has a low natural abundance, this technique is invaluable for confirming the presence and characterizing the electronic environment of the silicon atom in this compound.
For this compound, the ²⁹Si NMR spectrum would exhibit a single resonance, confirming the presence of one silicon environment. The chemical shift of this signal provides insight into the substituents attached to the silicon atom. The presence of the electronegative oxygen atom in the ethoxy group influences the chemical shift of the silicon nucleus. The typical chemical shift range for silicon in trimethylsilyl ethers provides a reference for confirming the structure.
Advanced NMR Techniques (e.g., 2D NMR, NOESY)
In the study of more complex derivatives of this compound or in cases of ambiguous spectral assignments, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for establishing connectivity between atoms.
COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other. For this compound, a cross-peak between the signals of the -OCH₂- and -CH₂Br protons would definitively confirm their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the signals of protons with the signals of the carbon atoms to which they are directly attached. It would allow for the unambiguous assignment of the ¹³C signals for the -OCH₂- and -CH₂Br groups by correlating them with their corresponding proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of atoms, which is particularly useful for determining the conformation of flexible molecules. For derivatives with more complex stereochemistry, NOESY can help to elucidate the three-dimensional structure.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. The calculated monoisotopic mass of this compound (C₅H₁₃BrOSi) is 195.9919 Da. Current time information in Orlando, FL, US. An experimental HRMS measurement would be expected to yield a value very close to this theoretical mass, confirming the elemental composition of the compound.
The mass spectrum of this compound would also display a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units, which is a definitive indicator of the presence of a single bromine atom in the molecule.
The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for trimethylsilyl ethers often involve the loss of a methyl group or cleavage of the Si-O bond.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) serves as a powerful tool for elucidating the structure of molecules by analyzing their fragmentation patterns. In the analysis of this compound, MS/MS can provide detailed insights into the connectivity of its atoms and the stability of its fragments. While specific MS/MS studies on this compound are not extensively documented in publicly available research, the fragmentation behavior can be predicted based on the well-established principles of mass spectrometry for trimethylsilyl ethers and halogenated organic compounds. nih.gov
Upon ionization in the mass spectrometer, this compound is expected to undergo fragmentation through several key pathways. The presence of the trimethylsilyl (TMS) group strongly influences the fragmentation, often leading to the formation of characteristic ions.
A primary fragmentation route would involve the cleavage of the C-O bond, leading to the formation of a stable trimethylsilyl oxonium ion. Another significant fragmentation pathway is the loss of a methyl radical from the trimethylsilyl group, a common fragmentation for TMS derivatives. The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), would result in doublet peaks for any fragment ions containing the bromine atom, separated by two mass-to-charge units (m/z).
Further fragmentation could involve the loss of the bromoethyl group or rearrangements leading to other stable carbocations. The analysis of these fragmentation patterns in an MS/MS experiment would allow for the confident identification and structural confirmation of this compound and its derivatives in complex matrices.
Table 1: Predicted Key Fragment Ions of this compound in MS/MS
| Fragment Ion | Predicted m/z | Description of Formation |
| [M-CH₃]⁺ | 182/184 | Loss of a methyl radical from the parent ion. |
| [Si(CH₃)₃O=CH₂]⁺ | 103 | Cleavage of the C-Br bond followed by rearrangement. |
| [Si(CH₃)₃]⁺ | 73 | Cleavage of the O-Si bond. |
| [CH₂=CH-Br]⁺ | 106/108 | Fragmentation of the ethoxy moiety. |
Note: The m/z values for bromine-containing fragments are presented as a doublet reflecting the two major isotopes of bromine.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. The analysis of this compound by these methods would reveal characteristic vibrational modes associated with its constituent bonds.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorptions corresponding to the vibrations of its various functional groups. The most prominent peaks would likely be associated with the C-H, Si-C, and C-O bonds. The C-H stretching vibrations of the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ region. The characteristic asymmetric and symmetric stretching vibrations of the Si-C bonds in the trimethylsilyl group would appear in the 1250 cm⁻¹ and 840 cm⁻¹ regions, respectively. A strong band corresponding to the C-O-Si linkage is anticipated in the 1000-1100 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the lower frequency region, typically around 500-600 cm⁻¹.
Raman Spectroscopy: The Raman spectrum of this compound would provide complementary information. While C-H stretching vibrations are also visible, the Si-C symmetric stretch around 600-700 cm⁻¹ is often a strong and characteristic Raman band for trimethylsilyl compounds. The C-O-Si linkage would also give rise to a Raman active band. Raman spectroscopy can be particularly useful for observing the C-Br bond, which may be weak in the IR spectrum.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| C-H (methyl & methylene) | Stretching | 2850-3000 | 2850-3000 |
| Si-C (trimethylsilyl) | Asymmetric Stretching | ~1250 | Weak |
| Si-C (trimethylsilyl) | Symmetric Stretching | ~840 | Strong, ~600-700 |
| C-O-Si | Stretching | 1000-1100 | 1000-1100 |
| C-Br | Stretching | 500-600 | 500-600 |
Chromatographic Techniques for Purity and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions involving this compound. Gas chromatography and high-performance liquid chromatography are the most commonly employed methods for these purposes.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, providing a unique mass spectrum that confirms its identity.
For the analysis of this compound, a non-polar or medium-polarity capillary column, such as one coated with a polysiloxane stationary phase (e.g., DB-5ms or HP-5ms), would be suitable. The oven temperature would be programmed to start at a low temperature and ramp up to ensure good separation from any impurities or starting materials. The mass spectrum obtained would be expected to show the molecular ion peak and characteristic fragment ions as discussed in the MS/MS section. The retention time of the compound is a key parameter for its identification and for monitoring its presence in a reaction mixture. acs.org
Table 3: Typical GC-MS Parameters for the Analysis of this compound
| Parameter | Typical Value/Condition |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| MS Transfer Line Temp | 280 °C |
| MS Source Temp | 230 °C |
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) is another valuable tool for the analysis of this compound, particularly for non-volatile derivatives or for monitoring reactions conducted in the liquid phase. The choice of the stationary and mobile phases is critical for achieving good separation.
For the analysis of a relatively non-polar compound like this compound, reversed-phase HPLC would be a suitable choice. A C18 or C8 column could be used as the stationary phase, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water. The composition of the mobile phase can be optimized (either isocratic or gradient elution) to achieve the desired separation and retention time. Detection can be achieved using a UV detector if the derivatives contain a chromophore, or more universally with a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD). HPLC is particularly useful for assessing the purity of the compound by detecting less volatile impurities that may not be amenable to GC analysis. nih.govacs.org
Table 4: General HPLC Parameters for the Analysis of Silyl (B83357) Ethers
| Parameter | Typical Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-40 °C |
| Injection Volume | 10 µL |
| Detector | UV (if applicable), MS, or ELSD |
Future Perspectives and Research Avenues
Expanding Synthetic Utility and Selectivity
Future research will likely focus on expanding the synthetic applications of (2-Bromoethoxy)trimethylsilane by developing new methodologies that offer enhanced selectivity and efficiency. A key area of exploration will be the chemoselective functionalization of either the bromo or the trimethylsilyl (B98337) ether moiety. For instance, the development of orthogonal protection-deprotection strategies will be crucial. This would allow for the sequential reaction of the two functional groups, enabling the synthesis of complex, multifunctional molecules that are currently challenging to access.
Furthermore, investigations into diastereoselective and enantioselective reactions involving this compound are expected to increase. The introduction of chiral catalysts or auxiliaries could allow for the synthesis of optically active compounds, which are of significant interest in pharmaceuticals and agrochemicals. The ability to control the stereochemistry during the incorporation of the 2-(trimethylsilyloxy)ethyl motif would represent a substantial advancement in its synthetic utility.
Exploration of Novel Catalytic Transformations
The development of novel catalytic systems that can activate and transform this compound in innovative ways is a promising avenue for future research. This includes the exploration of transition-metal-catalyzed cross-coupling reactions where the bromo group can participate in the formation of new carbon-carbon and carbon-heteroatom bonds. Catalytic systems that can selectively cleave the Si-O bond under mild conditions would also be highly valuable, offering an alternative to traditional fluoride-based deprotection methods.
Moreover, there is potential for the development of catalytic processes that utilize both functional groups in a tandem or cascade fashion. For example, a catalytic cycle could be designed to first initiate a reaction at the bromo-end of the molecule, followed by an intramolecular transformation involving the silyl (B83357) ether. Such catalytic strategies would streamline synthetic routes, reduce waste, and provide rapid access to complex molecular architectures.
Advanced Materials Development from this compound Precursors
This compound serves as a valuable precursor for the synthesis of advanced functional materials, a role that is expected to be significantly expanded in the future. Its bifunctionality allows for its incorporation into polymeric structures, leading to the creation of silicon-containing polymers with tailored properties. Future research will likely focus on the synthesis of novel monomers derived from this compound and their subsequent polymerization to create materials with enhanced thermal stability, tunable refractive indices, and specific surface properties.
One particularly promising area is the development of stimuli-responsive or "smart" materials. The silyl ether linkage is known to be sensitive to acidic conditions, offering a built-in mechanism for creating pH-responsive materials. By incorporating this compound into polymer networks, it is possible to design materials that degrade or alter their properties in response to specific environmental triggers. This has potential applications in areas such as controlled drug release and the development of smart coatings.
Additionally, the bromo group provides a handle for post-polymerization modification, allowing for the grafting of other functional molecules onto the polymer backbone. This opens up possibilities for creating multifunctional materials with a wide range of applications, from advanced coatings and adhesives to new materials for electronic and photonic devices. The ability to precisely control the chemical composition and architecture of these materials will be a key focus of future research.
Interdisciplinary Research in Chemical Biology and Material Science
The unique properties of this compound make it an attractive tool for interdisciplinary research at the interface of chemical biology and material science. The trimethylsilyl ether can act as a protecting group for hydroxyl functionalities in biological molecules, while the bromo group can be used for bioconjugation, the process of linking molecules to biological targets such as proteins or nucleic acids.
Future research is expected to leverage this dual functionality for the development of novel bioconjugation reagents and strategies. For example, this compound could be used to create linkers for attaching therapeutic agents or imaging probes to biomolecules. The cleavable nature of the silyl ether could be exploited for the controlled release of these agents at specific biological targets.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (2-Bromoethoxy)trimethylsilane, and how can reaction conditions be optimized to minimize impurities?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where bromoethanol reacts with trimethylsilyl chloride in the presence of a base. For example, sodium hydride (NaH) in tetrahydrofuran (THF) at 65°C effectively facilitates silylation while minimizing side reactions like hydrolysis . Reaction progress should be monitored via thin-layer chromatography (TLC) to ensure completion . Post-synthesis, triethylammonium salts (byproducts) are removed via filtration, and purification is achieved through column chromatography or vacuum distillation .
Q. How can researchers ensure the stability and proper storage of this compound in laboratory settings?
- Methodological Answer : The compound is moisture-sensitive due to the silyl ether group. Storage under inert gas (argon/nitrogen) in airtight containers at 2–8°C is critical to prevent hydrolysis. Stability tests via ¹H NMR or FTIR can detect degradation (e.g., bromine displacement or silanol formation). Safety protocols for brominated compounds, such as avoiding prolonged storage and using protective equipment, should align with guidelines for structurally similar reagents like (Bromomethyl)cyclohexane .
Q. What analytical techniques are most effective for characterizing this compound and verifying its purity?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR confirms molecular structure (e.g., trimethylsilyl peaks at δ 0.0–0.5 ppm and bromoethoxy signals at δ 3.5–4.5 ppm). FTIR identifies Si-O-C bonds (~1050–1100 cm⁻¹) and C-Br stretches (~500–600 cm⁻¹) .
- Chromatography : GC-MS or HPLC quantifies purity and detects volatile byproducts.
- Elemental Analysis : Validates stoichiometry (C, H, Br, Si) .
Advanced Research Questions
Q. How do reaction mechanisms differ when using this compound in C–H silylation versus traditional silylating agents?
- Methodological Answer : Unlike disilanes (e.g., hexamethyldisilane), this compound acts as an electrophilic silylating agent. Its bromoethoxy group enhances reactivity in base-catalyzed reactions (e.g., with potassium tert-butoxide), enabling regioselective silylation of aromatic C–H bonds. Mechanistic studies using deuterium labeling or computational modeling (DFT) can elucidate pathways, particularly the role of the bromine atom in stabilizing transition states .
Q. How should researchers address contradictions in thermal stability data for this compound under varying conditions?
- Methodological Answer : Conflicting thermolysis data (e.g., decomposition temperatures) may arise from impurities or experimental setups. Controlled studies under inert atmospheres (vs. air) and differential scanning calorimetry (DSC) can clarify degradation thresholds. For example, trimethylsilane derivatives decompose via radical pathways at >150°C, but bromine’s electron-withdrawing effects may lower this threshold. Cross-referencing with methylsilane thermolysis mechanisms helps resolve discrepancies .
Q. What strategies mitigate side reactions (e.g., elimination or polymerization) during functionalization of this compound?
- Methodological Answer :
- Temperature Control : Lower reaction temperatures (<80°C) reduce elimination (e.g., forming ethene derivatives).
- Catalyst Selection : Bulky bases (e.g., DBU) minimize nucleophilic attack on the silyl group.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates without participating in side reactions .
- In Situ Monitoring : Real-time IR or Raman spectroscopy detects undesired byproducts early .
Q. How does the hygroscopic nature of this compound impact its utility in surface modification, and how can this be managed?
- Methodological Answer : The compound’s moisture sensitivity limits its use in aqueous environments but is advantageous for creating hydrophobic surfaces. For applications like silica nanoparticle functionalization, reactions must be conducted under rigorously anhydrous conditions. Post-functionalization, surfaces can be characterized via contact angle measurements and XPS to confirm silane monolayer integrity. Comparative studies with non-brominated analogs (e.g., trimethoxysilanes) highlight bromine’s role in reactivity .
Data Analysis & Critical Evaluation
Q. What statistical methods are appropriate for analyzing reproducibility issues in silylation reactions involving this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Identifies critical variables (e.g., solvent, catalyst loading) affecting yield.
- ANOVA : Tests significance of inter-experimental variability.
- QbD Principles : Ensures robustness by defining a "design space" for reaction parameters .
Q. How can researchers validate conflicting mechanistic proposals for bromine displacement in this compound?
- Methodological Answer : Isotopic labeling (e.g., ⁸⁰Br/⁷⁹Br) paired with kinetic isotope effect (KIE) studies distinguishes between SN2 and radical pathways. Computational modeling (e.g., Gaussian) predicts transition state geometries, while MALDI-TOF MS detects transient intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
